molecular formula C22H24N4O2 B4372458 N~3~,N~5~-BIS(3,5-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

N~3~,N~5~-BIS(3,5-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

Cat. No.: B4372458
M. Wt: 376.5 g/mol
InChI Key: UWWHGWRRSZARLT-UHFFFAOYSA-N
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Description

N,N’-bis(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide: is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two 3,5-dimethylphenyl groups attached to a pyrazole ring, which is further substituted with a methyl group and two carboxamide groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide typically involves the reaction of 3,5-dimethylphenylhydrazine with a suitable diketone to form the pyrazole ring. This intermediate is then reacted with methyl isocyanate to introduce the carboxamide groups. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of N,N’-bis(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: N,N’-bis(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is used as a ligand in coordination chemistry to form metal complexes

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological macromolecules, making it a candidate for drug development.

Medicine: In medicinal chemistry, N,N’-bis(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals.

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N’-bis(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

  • N,N’-bis(3,5-dimethylphenyl)-3,5-dimethylaniline
  • N,N’-bis(3,5-dimethylphenyl)-1H-pyrazole-3,5-dicarboxamide

Comparison: N,N’-bis(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is unique due to the presence of the methyl group on the pyrazole ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical and biological activities, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-N,5-N-bis(3,5-dimethylphenyl)-1-methylpyrazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-13-6-14(2)9-17(8-13)23-21(27)19-12-20(26(5)25-19)22(28)24-18-10-15(3)7-16(4)11-18/h6-12H,1-5H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWHGWRRSZARLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC(=NN2C)C(=O)NC3=CC(=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~3~,N~5~-BIS(3,5-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
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N~3~,N~5~-BIS(3,5-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
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N~3~,N~5~-BIS(3,5-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
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N~3~,N~5~-BIS(3,5-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
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N~3~,N~5~-BIS(3,5-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
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N~3~,N~5~-BIS(3,5-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

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